Cypyrafluone
Overview
Description
Cypyrafluone is a novel herbicide belonging to the benzoylpyrazole class. It is primarily used as a post-emergence herbicide for controlling annual grassy weeds in wheat fields. This compound is known for its high efficacy against cool-season grass weed species such as Alopecurus aequalis and Alopecurus japonicus .
Mechanism of Action
Target of Action
Cypyrafluone primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants . HPPD plays a crucial role in the catabolism of tyrosine, a process that leads to the production of homogentisic acid (HGA). HGA is a precursor for the biosynthesis of plastoquinone and tocopherols, which are vital components of the photosynthetic apparatus in plants .
Mode of Action
This compound acts by inhibiting the activity of HPPD, thereby preventing the production of HGA . This inhibition disrupts the normal biosynthesis of plastoquinone and tocopherols, leading to a deficiency of these essential components in the photosynthetic apparatus . Molecular docking studies have shown that this compound binds well to the active site of HPPD, forming a bidentate coordination interaction with the Fe2+ atom .
Biochemical Pathways
The inhibition of HPPD by this compound affects the tyrosine catabolic pathway, leading to a disruption in the biosynthesis of plastoquinone and tocopherols . This disruption causes significant changes in the plant’s photosynthetic apparatus, leading to severe foliar whitening symptoms and eventually plant death .
Result of Action
The action of this compound results in severe foliar whitening symptoms in plants within 5-7 days after treatment . This is due to the disruption of the photosynthetic apparatus caused by the deficiency of plastoquinone and tocopherols. The whole plant eventually dies within 10 days after treatment .
Preparation Methods
Cypyrafluone can be synthesized through various methods, including the preparation of its monoisopropylamine salt and triethanolamine salt. These methods involve crystallization processes that ensure the compound’s high solubility, bioactivity, and physicochemical stability . The preparation of this compound typically involves the reaction of specific reagents under controlled conditions to form the desired salt forms, which are then purified and crystallized.
Chemical Reactions Analysis
Cypyrafluone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of different oxidized derivatives, while reduction reactions can yield reduced forms of the compound .
Scientific Research Applications
Cypyrafluone has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical testing within the food and beverage sector . In biology, it is studied for its herbicidal properties and its ability to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of carotenoids and chlorophyll . In medicine, research is ongoing to explore its potential therapeutic applications. In the industry, this compound is used for weed control in wheat fields, providing an effective solution for managing resistant weed species .
Comparison with Similar Compounds
Cypyrafluone is unique among HPPD inhibitors due to its high efficacy against specific weed species and its distinct chemical structure. Similar compounds include mesotrione, bicyclopyrone, and isoxaflutole, which also inhibit HPPD but differ in their chemical structures and specific weed control spectra . This compound’s unique properties make it a valuable addition to the arsenal of herbicides used for weed management in agriculture.
Biological Activity
Cypyrafluone is a novel herbicide developed by Bayer CropScience, primarily targeting cool-season grass weeds in agricultural settings, particularly in wheat fields. Its biological activity is largely attributed to its mechanism of action as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) , which plays a critical role in the biosynthesis of essential pigments in plants.
This compound acts by inhibiting HPPD, leading to significant physiological effects in treated plants:
- Pigment Disruption : The inhibition of HPPD results in decreased production of chlorophyll and carotenoids, causing characteristic bleaching symptoms in weeds. Studies have shown that within 5-7 days after treatment (DAT), plants exhibit severe foliar whitening, and death can occur within 10 DAT .
- Molecular Interaction : Molecular docking studies indicate that this compound forms a bidentate coordination interaction with the Fe²⁺ atom in the active site of HPPD, with a binding energy of -8.0 kcal/mol . This strong interaction underscores its efficacy as a herbicide.
Efficacy Against Target Weeds
This compound has demonstrated high efficacy against specific weed species, such as:
- Alopecurus aequalis
- Alopecurus japonicus
These species are particularly problematic in wheat cultivation. In controlled studies, this compound effectively reduced the growth and survival rates of these weeds at various application rates .
Environmental Impact and Dissipation
Research on the environmental impact of this compound indicates:
- Degradation : this compound undergoes degradation through hydrolysis and photolysis, with half-lives in soil ranging from 1.47 to 1.55 days and in wheat plants from 1.00 to 1.03 days .
- Residue Levels : At harvest, terminal residue levels were found to be below the maximum residue limit (MRL), indicating that this compound can be applied safely without significant risk to human health or the environment .
Case Study 1: Efficacy and Resistance
In a study assessing the effectiveness of this compound against resistant weed populations, it was found that:
- The GR₅₀ (the herbicide dose required for 50% growth reduction) for susceptible populations was significantly lower than that for resistant populations, highlighting the importance of monitoring resistance development .
Treatment | Susceptible Population GR₅₀ (g ai ha⁻¹) | Resistant Population GR₅₀ (g ai ha⁻¹) | Resistance Index |
---|---|---|---|
This compound | 180 | 720 | 4.0 |
This data emphasizes the need for integrated weed management strategies to mitigate resistance.
Case Study 2: Impact on Non-target Species
A study focused on the impact of this compound on non-target plant species revealed:
Properties
IUPAC Name |
1-[2-chloro-3-(5-cyclopropyl-2-methyl-3-oxo-1H-pyrazole-4-carbonyl)-6-(trifluoromethyl)phenyl]piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF3N3O3/c1-26-19(30)14(16(25-26)10-5-6-10)18(29)11-7-8-12(20(22,23)24)17(15(11)21)27-9-3-2-4-13(27)28/h7-8,10,25H,2-6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXHMHWPNWMZGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N1)C2CC2)C(=O)C3=C(C(=C(C=C3)C(F)(F)F)N4CCCCC4=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201337359 | |
Record name | Cypyrafluone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855929-45-1 | |
Record name | Cypyrafluone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1855929451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cypyrafluone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYPYRAFLUONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLZ8XMA95G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes cypyrafluone effective against weeds, and how does it impact plant physiology?
A1: this compound exhibits herbicidal activity by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [, ]. This enzyme plays a critical role in plants by catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisic acid (HGA), a precursor for essential pigments like carotenoids and chlorophylls. By disrupting HPPD activity, this compound effectively halts the production of these pigments. Consequently, treated plants display noticeable bleaching symptoms, characterized by a reduction in chlorophyll and carotenoid levels, along with an accumulation of phytoene []. This disruption of pigment biosynthesis ultimately leads to the plant's death, highlighting the efficacy of this compound as a bleaching herbicide [, ].
Q2: How does this compound interact with HPPD at a molecular level?
A2: this compound demonstrates a strong inhibitory effect on HPPD by directly binding to the enzyme's active site []. Molecular docking studies reveal that this compound forms a stable complex with HPPD, engaging in a bidentate coordination interaction with the crucial Fe2+ atom present within the active site. This interaction involves two oxygen atoms from this compound forming bonds with the Fe2+ atom at distances of 2.6 and 2.7 Å, respectively. The binding energy associated with this interaction is -8.0 kcal mol-1, indicating a strong and favorable binding affinity []. This interaction effectively blocks the enzyme's catalytic activity, preventing the conversion of 4-hydroxyphenylpyruvate to HGA and ultimately leading to the herbicidal effects observed in plants.
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